molecular formula C19H18BrN3OS B11183917 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

Cat. No.: B11183917
M. Wt: 416.3 g/mol
InChI Key: CECOLWRZJXJDSO-UHFFFAOYSA-N
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Description

4-{4-Allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromobenzyl group, and a phenyl methyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether typically involves multiple steps. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . The specific conditions for this synthesis include the use of a strong base, such as sodium hydride, to generate the alkoxide ion, followed by the addition of the alkyl halide under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-{4-Allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{4-Allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its target, while the phenyl methyl ether moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-Allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group, bromobenzyl sulfanyl moiety, and phenyl methyl ether differentiates it from other triazole derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C19H18BrN3OS

Molecular Weight

416.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C19H18BrN3OS/c1-3-12-23-18(15-6-10-17(24-2)11-7-15)21-22-19(23)25-13-14-4-8-16(20)9-5-14/h3-11H,1,12-13H2,2H3

InChI Key

CECOLWRZJXJDSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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